molecular formula C10H10BrClN2 B3364570 2-Amino-7-bromo-3-methylquinoline hydrochloride CAS No. 1170636-12-0

2-Amino-7-bromo-3-methylquinoline hydrochloride

Cat. No.: B3364570
CAS No.: 1170636-12-0
M. Wt: 273.55 g/mol
InChI Key: BJLHWAMKNAAPEM-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Organic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. nih.govrsc.org Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a versatile building block for the synthesis of a wide array of complex molecules. nih.govmdpi.com The quinoline nucleus is found in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as the core structure for many synthetic compounds with diverse pharmacological activities. rsc.orgnih.gov The synthetic value of the quinoline moiety is underscored by the numerous named reactions developed for its synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov Researchers continually explore novel and more efficient synthetic routes to functionalized quinolines, driven by the scaffold's proven track record in drug discovery and materials science. nih.govorganic-chemistry.org

Academic Importance of Substituted Quinoline Derivatives, with Focus on Halogenated and Aminated Analogues

The academic and industrial interest in quinoline chemistry is significantly amplified by the diverse properties that can be imparted through substitution on the quinoline ring. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic properties, solubility, and biological activity. nih.gov

Similarly, the introduction of an amino group can significantly impact the physicochemical and biological characteristics of the quinoline scaffold. The amino group can act as a hydrogen bond donor and acceptor, influencing solubility and receptor binding. researchgate.net The position of the amino group is also a critical determinant of its properties. For instance, 2-aminoquinolines and 4-aminoquinolines have been extensively studied and have shown different reactivity and biological profiles. The synthesis of aminated quinolines is an active area of research, with various methods being developed to achieve regioselective amination. researchgate.netnih.gov

Research Landscape of 2-Amino-7-bromo-3-methylquinoline Hydrochloride within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, this compound represents a specific intersection of the aforementioned structural features. While extensive research exists on the broader classes of aminated and halogenated quinolines, the specific research landscape for this particular hydrochloride salt is more focused. Its investigation is often situated within the context of structure-activity relationship (SAR) studies, where it may serve as a key intermediate or a member of a library of compounds being screened for specific biological activities.

The presence of the amino group at the 2-position, a bromine atom at the 7-position, and a methyl group at the 3-position creates a unique electronic and steric profile. The hydrochloride salt form is typically employed to enhance the compound's solubility in aqueous media for research and screening purposes. The primary focus of research involving this compound is likely to be in the exploration of new therapeutic agents, given the established pharmacological potential of the quinoline scaffold and its substituted derivatives.

Below is a table summarizing the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name 7-bromo-3-methylquinolin-2-amine hydrochloride
CAS Number 1170636-12-0
Molecular Formula C₁₀H₁₀BrClN₂
Molecular Weight 273.56 g/mol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHWAMKNAAPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656586
Record name 7-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170636-12-0
Record name 7-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Quinoline Formation and Functionalization Reactions

Reaction Mechanism Elucidation for Named Quinoline (B57606) Syntheses (e.g., Friedlander, Skraup, Povarov)

Classic named reactions provide the historical and conceptual bedrock for quinoline synthesis. Elucidating their mechanisms has been pivotal for their optimization and adaptation.

Friedländer Synthesis: This reaction condenses an aromatic o-aminoaldehyde or o-aminoketone with a carbonyl compound containing an α-methylene group. cdnsciencepub.comnih.gov Mechanistic studies have explored two primary pathways, with the favored route often depending on the specific reaction conditions (acidic or basic). cdnsciencepub.comwikipedia.org

Aldol-First Pathway: Under many common conditions, the reaction is believed to initiate with a slow, rate-determining intermolecular aldol (B89426) condensation between the two carbonyl partners. cdnsciencepub.comcdnsciencepub.comresearchgate.net The resulting aldol adduct then undergoes a very rapid intramolecular cyclization and subsequent dehydration to form the quinoline ring. cdnsciencepub.comcdnsciencepub.com

Schiff Base-First Pathway: An alternative mechanism involves the initial formation of a Schiff base between the o-amino group and the carbonyl partner. This is followed by an intramolecular aldol-type condensation and subsequent elimination of water to yield the final quinoline product. cdnsciencepub.comwikipedia.org While Schiff bases can be generated under special conditions, detailed mechanistic experiments suggest the aldol-first pathway is more common under typical Friedländer conditions. cdnsciencepub.comcdnsciencepub.com

Skraup Synthesis: The Skraup synthesis is a robust method for producing quinolines from the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). pharmaguideline.comwikipedia.orgwordpress.com The mechanism proceeds through several key steps:

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. pharmaguideline.comwordpress.comiipseries.org

Michael Addition: The aniline (B41778) performs a nucleophilic conjugate addition (Michael addition) to the acrolein. pharmaguideline.comyoutube.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the benzene (B151609) ring, followed by dehydration to form 1,2-dihydroquinoline. pharmaguideline.comiipseries.org

Oxidation: The dihydroquinoline intermediate is then oxidized by the oxidizing agent (e.g., nitrobenzene or arsenic acid) to furnish the aromatic quinoline ring. wikipedia.orgyoutube.com

Povarov Reaction: The Povarov reaction is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines, which can often be oxidized to quinolines. nih.goviipseries.orgwikipedia.org The mechanism is generally understood as a formal aza-Diels-Alder or [4+2] cycloaddition. wikipedia.org

Imine Formation: The aniline and aldehyde first condense to form an aromatic imine (Schiff base). iipseries.orgwikipedia.org

Lewis Acid Activation: A Lewis acid catalyst activates the imine, rendering it more electrophilic. wikipedia.org

Cycloaddition: The activated imine then undergoes a cycloaddition reaction with the electron-rich alkene (such as an enol ether) to form the tetrahydroquinoline ring. iipseries.orgwikipedia.org

Aromatization: For the synthesis of quinolines, a subsequent oxidation step is required to aromatize the newly formed heterocyclic ring. nih.govorganic-chemistry.org

Understanding the Role of Catalysts and Reagents in Quinoline Ring Closure and Functionalization

Catalysts and reagents are central to modern quinoline synthesis, enabling milder reaction conditions, improved yields, and novel pathways for functionalization. nih.govnih.gov Transition metals, Lewis acids, and organocatalysts play distinct roles in activating substrates and guiding reaction pathways.

Lewis acids, such as boron trifluoride, scandium(III) triflate, and iodine, are crucial in reactions like the Povarov synthesis for activating the imine component toward cycloaddition. nih.govwikipedia.orgorganic-chemistry.org In Friedländer-type syntheses, both acids and bases are used to catalyze the key condensation and cyclization steps. cdnsciencepub.commdpi.com

Transition-metal catalysts, including those based on palladium, rhodium, iron, copper, and nickel, have enabled a vast array of C-H functionalization reactions on the quinoline core, allowing for the direct introduction of aryl, alkyl, and other groups without pre-functionalized substrates. mdpi.commdpi.comnih.gov For example, palladium catalysts are widely used in C-H arylation and alkenylation of quinoline N-oxides. mdpi.comrsc.org The catalyst's role often involves coordination to the quinoline nitrogen (or N-oxide), facilitating the activation of a specific C-H bond, followed by oxidative addition, migratory insertion, and reductive elimination steps to form the new C-C or C-heteroatom bond. mdpi.comrsc.orgrsc.org

The choice of reagent and catalyst system dictates the regioselectivity of the functionalization. For instance, the functionalization of quinoline can be directed to nearly any position on the ring by carefully selecting the catalyst, directing group, and reaction conditions. mdpi.comnih.gov

Catalyst/Reagent ClassPrimary Role in Quinoline ChemistryExample Reaction(s)Mechanistic Action
Brønsted/Lewis Acids (H₂SO₄, Sc(OTf)₃, I₂)Ring Closure & ActivationSkraup, Povarov, FriedländerActivates carbonyls/imines for nucleophilic attack; promotes dehydration and cyclization. cdnsciencepub.comwordpress.comwikipedia.org
Palladium (Pd) CatalystsC-H Functionalization (Arylation, Alkenylation)Direct arylation of quinoline N-oxidesFacilitates C-H activation via a concerted metalation-deprotonation pathway or oxidative addition. mdpi.comrsc.orgnih.gov
Rhodium (Rh) & Iridium (Ir) CatalystsC-H Amidation & AlkylationDirected C-H functionalizationForms metallacycle intermediates via C-H activation, followed by insertion of the coupling partner. acs.orgacs.org
Copper (Cu) & Iron (Fe) CatalystsOxidative Annulation & CouplingDomino synthesis from anilines and olefinsParticipates in redox cycles to facilitate oxidative C-H activation and dehydrogenative coupling. organic-chemistry.orgmdpi.com
Oxidizing Agents (Nitrobenzene, O₂, K₂S₂O₈)AromatizationSkraup, Oxidative AnnulationsActs as the terminal oxidant to convert dihydroquinoline intermediates into the aromatic quinoline product. wikipedia.orgfrontiersin.org

Pathways of Oxidative Cyclocondensation and Annulation Reactions

Modern synthetic strategies increasingly rely on oxidative cyclocondensation and annulation reactions, which construct the quinoline ring through the formation of multiple C-C and C-N bonds in a single operation, often involving C-H bond activation. mdpi.comfrontiersin.org These methods offer high atom economy and allow for the use of simple, readily available starting materials like anilines, alcohols, ketones, and olefins. organic-chemistry.orgmdpi.com

A common pathway involves the transition-metal-catalyzed reaction of an aniline with two other components that provide the necessary carbon atoms. For example, the reaction of an aniline with an alcohol or ketone can proceed via a dehydrogenative coupling mechanism. organic-chemistry.orgresearchgate.net The catalyst, often an iron or copper complex, first facilitates the oxidation of the alcohol to an aldehyde or ketone. This undergoes condensation with the aniline to form an enamine or imine intermediate. Subsequent intramolecular C-H activation on the aniline ring, followed by cyclization and final oxidative aromatization, yields the quinoline product. mdpi.com

Annulation reactions, such as the formal [3+2+1] cycloaddition, assemble the quinoline core from multiple synthons. organic-chemistry.org One such strategy involves the reaction of an aniline, a methyl ketone, and a styrene. organic-chemistry.org The mechanism can proceed through a cascade of events including iodination of the ketone, Kornblum oxidation, and a Povarov-type cycloaddition, followed by aromatization. organic-chemistry.org These cascade or domino reactions are highly efficient as they avoid the isolation of intermediates, building molecular complexity rapidly. organic-chemistry.org

Mechanistic Aspects of Regioselective Halogenation and Amination Processes

The direct and regioselective functionalization of the quinoline core, particularly through halogenation and amination, is of great synthetic importance. The inherent electronic properties of the quinoline ring favor electrophilic attack at the C5 and C8 positions and nucleophilic attack at C2 and C4. However, achieving regioselectivity that deviates from this intrinsic reactivity requires specific mechanistic control, often through the use of directing groups or specialized catalysts.

Regioselective Halogenation: The halogenation of 8-substituted quinolines can be directed with high precision. For instance, 8-amidoquinolines undergo highly regioselective halogenation at the C5 position. mdpi.com A plausible mechanism involves the formation of a complex between an iron(III) catalyst and the bidentate 8-amidoquinoline substrate. mdpi.com This chelation alters the electronic distribution of the quinoline ring, activating the C5-H bond toward attack by a halogen radical generated from the halogen source (e.g., N-bromosuccinimide). mdpi.com A single electron transfer (SET) process followed by oxidation and proton transfer completes the catalytic cycle. mdpi.com Metal-free protocols using reagents like trihaloisocyanuric acid have also been developed for the C5-halogenation of 8-substituted quinolines, proceeding under mild conditions. rsc.org

Regioselective Amination: Direct amination of the quinoline C-H bond is challenging but can be achieved with high regioselectivity using modern catalytic methods. The amination of quinoline N-oxides has been studied computationally to understand the origins of site selectivity. acs.orgacs.org For example, Ir(III)-catalyzed amidation proceeds exclusively at the C8 position. acs.org The mechanism involves initial C-H activation to form a metallacycle intermediate. The relative stability of the subsequent amido insertion intermediates for the C8 versus the C2 position dictates the regioselectivity, with the C2-amination pathway being kinetically inaccessible due to a much higher activation energy. acs.org In other systems, amination can be directed to the C2 position. Metal-free methods for the amination of quinoline N-oxides using amines in the presence of an activating agent like triflic anhydride (B1165640) also show high selectivity for the C2 position. researchgate.net

ReactionSubstrateReagents/CatalystPosition FunctionalizedKey Mechanistic Feature
Halogenation8-AmidoquinolineNBS, Fe(III) catalystC5Chelation-assisted C-H activation directing attack to C5. mdpi.com
Halogenation8-AlkoxyquinolineTrichloroisocyanuric acidC5Metal-free remote C-H functionalization. rsc.org
AmidationQuinoline N-oxideTosyl azide, Ir(III) catalystC8Thermodynamic stability of the C8-metallacycle and amido insertion intermediate. acs.org
AminationQuinoline N-oxideAmines, Triflic anhydrideC2Activation of the N-oxide facilitates nucleophilic attack at the C2 position. researchgate.net
ArylationQuinoline N-oxideAryl bromides, Pd(OAc)₂C2Inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com

Derivatization and Advanced Functionalization Strategies for 2 Amino 7 Bromo 3 Methylquinoline Hydrochloride

Reactivity of the Amino Group (at C2) and its Transformations

The 2-amino group of the quinoline (B57606) ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and the formation of Schiff bases. These transformations can introduce a wide range of functional groups, influencing the molecule's steric and electronic properties.

One common transformation is the acylation of the amino group to form amides. This can be achieved by reacting the 2-aminoquinoline (B145021) with acyl chlorides or anhydrides under basic conditions. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The formation of Schiff bases, or imines, occurs through the condensation of the amino group with aldehydes or ketones. These imines can be further reduced to secondary amines, providing another avenue for diversification.

Another important reaction of the 2-amino group is diazotization, followed by Sandmeyer or related reactions. Treatment with nitrous acid (HONO) converts the amino group into a diazonium salt, which is a versatile intermediate. The diazonium group can be replaced by a variety of substituents, including halogens, cyano, hydroxyl, and trifluoromethyl groups, further expanding the chemical space accessible from the parent compound.

Furthermore, the amino group can direct electrophilic aromatic substitution to the quinoline ring, although the reactivity is also influenced by the other substituents and the heterocyclic nitrogen.

Table 1: Examples of Transformations of the 2-Amino Group

TransformationReagents and ConditionsProduct Type
AcylationAcyl chloride or anhydride (B1165640), baseAmide
SulfonylationSulfonyl chloride, baseSulfonamide
Schiff Base FormationAldehyde or ketone, acid or base catalystImine
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH₃CN)Secondary Amine
DiazotizationNaNO₂, HClDiazonium Salt
Sandmeyer ReactionCuX (X = Cl, Br, CN) on diazonium salt2-Halo or 2-Cyanoquinoline

Reactivity of the Bromo Substituent (at C7) and its Synthetic Applications (e.g., Cross-Coupling Reactions)

The bromo substituent at the C7 position is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. researchgate.netnih.govyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoquinoline (B152726) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the synthesis of biaryl compounds and is tolerant of a broad range of functional groups.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 7-bromoquinoline and a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylquinolines are valuable intermediates for further transformations.

Heck Coupling: In the Heck reaction, the 7-bromoquinoline is coupled with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction introduces a vinyl group at the C7 position, which can be further functionalized.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the 7-bromoquinoline with amines in the presence of a palladium catalyst and a base. researchgate.netacs.org This is a powerful method for introducing primary or secondary amino groups at the C7 position.

Table 2: Examples of Cross-Coupling Reactions at the C7 Position

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acid/esterPd catalyst, base7-Aryl/heteroarylquinoline
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, base7-Alkynylquinoline
HeckAlkenePd catalyst, base7-Alkenylquinoline
Buchwald-HartwigAminePd catalyst, base7-Aminoquinoline derivative

The reactivity of bromoquinolines in these cross-coupling reactions can be influenced by the position of the bromine atom on the quinoline ring. researchgate.net

Functional Group Interconversions on the Quinoline Scaffold

Beyond the amino and bromo groups, other functional groups on the quinoline scaffold can be interconverted to create new derivatives. The methyl group at the C3 position, for instance, can undergo oxidation to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for further synthetic manipulations, such as the formation of esters, amides, or participation in condensation reactions.

Furthermore, the quinoline nitrogen can be N-oxidized to the corresponding quinoline N-oxide. This transformation alters the electronic properties of the ring system and can facilitate certain substitution reactions.

Functional group interconversions can also involve the transformation of one of the primary functional groups into another. For example, the 2-amino group can be converted to a bromo group via a Sandmeyer reaction, and the 7-bromo group can be converted to a cyano group, which can then be hydrolyzed to a carboxylic acid.

Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Core (e.g., Pyranoquinolines, Thienoquinolines)

The quinoline core of 2-amino-7-bromo-3-methylquinoline can be used as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.gov These polycyclic structures often exhibit interesting biological properties.

Pyranoquinolines: Pyrano[2,3-b]quinolin-2-ones can be synthesized through the cyclic condensation of 2-chloro-3-formylquinolines with sodium acetate (B1210297) and acetic acid, often under microwave irradiation. semanticscholar.org While the starting material is different, this highlights a potential route for derivatization of the quinoline core. Another approach involves a one-pot, three-component reaction between an aryl glyoxal, ethyl cyanoacetate, and a 4-hydroxyquinolin-2(1H)-one to yield pyranoquinoline derivatives. nih.gov

Thienoquinolines: The synthesis of thienoquinolines can be achieved through various strategies. researchgate.net One method involves the reaction of 2-chloro-3-(chloromethyl)quinolines with sodium sulfide (B99878) to form the fused thieno[2,3-b]quinoline system. Other approaches may involve intramolecular cyclization of appropriately substituted quinoline precursors. researchgate.net

The synthesis of these fused systems often involves multi-step sequences and can be facilitated by modern synthetic techniques such as microwave-assisted synthesis. semanticscholar.org

Table 3: Examples of Fused Heterocyclic Systems Derived from Quinolines

Fused SystemGeneral Synthetic StrategyKey Intermediates
PyranoquinolinesCyclocondensation reactions2-Chloro-3-formylquinolines, 4-Hydroxyquinolin-2-ones
ThienoquinolinesIntramolecular cyclization, Reaction with sulfur reagentsSubstituted quinoline-thiols, 2-Chloro-3-(chloromethyl)quinolines
FuroquinolinesCyclization of quinoline precursors with oxygen-containing side chainsNot extensively detailed in provided context
PyrimidoquinolinesCyclization of 2-aminoquinoline derivatives with appropriate reagents2-Amino-3-cyanoquinolines

Formation of Coordination Compounds and Metal Complexes utilizing Quinoline Derivatives as Ligands

Quinoline derivatives are excellent ligands for the formation of coordination compounds and metal complexes due to the presence of the nitrogen atom in the heterocyclic ring, which can act as a Lewis base. researchgate.net The 2-amino group and other substituents can also participate in coordination, leading to the formation of bidentate or polydentate ligands.

These metal complexes can exhibit a range of geometries and coordination numbers depending on the metal ion and the specific quinoline ligand. The formation of these complexes can significantly alter the physicochemical and biological properties of the parent quinoline derivative. For instance, metal complexation can enhance the biological activity of the ligand or introduce new functionalities, such as catalytic activity or luminescence.

A variety of metal ions, including copper, cadmium, chromium, iron, cobalt, and nickel, have been used to form complexes with quinoline derivatives. researchgate.net The synthesis of these complexes typically involves the reaction of the quinoline ligand with a metal salt in a suitable solvent.

The study of these metal complexes is an active area of research, with applications in catalysis, materials science, and medicinal chemistry. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 7 Bromo 3 Methylquinoline Hydrochloride

Vibrational Spectroscopy (FT-IR and FT-Raman) for Mode Assignment and Structural Analysis

No experimental vibrational frequency data (cm⁻¹) or mode assignments for 2-amino-7-bromo-3-methylquinoline hydrochloride are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Multinuclear NMR) for Structural Confirmation and Elucidation

Specific chemical shift data (ppm), coupling constants (Hz), or correlations from 2D NMR spectra for this compound have not been reported.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

There are no available mass spectra or high-resolution mass spectrometry data to confirm the molecular weight or analyze the fragmentation patterns of this compound.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structural Determination

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not present in the accessible literature.

Electronic Absorption Spectroscopy (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

No UV-Vis absorption maxima (λ_max) or photoluminescence emission data for this compound have been published.

Should research on this specific compound be published in the future, a detailed article could then be composed.

Theoretical and Computational Studies on 2 Amino 7 Bromo 3 Methylquinoline Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely utilized to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov DFT calculations serve as the foundation for understanding the intrinsic properties of 2-Amino-7-bromo-3-methylquinoline hydrochloride.

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable configuration.

Conformational analysis is performed to identify different spatial arrangements of the atoms (conformers) that can arise from rotation around single bonds. By comparing the energies of these conformers, the global minimum energy structure can be identified, which is crucial for all subsequent calculations. The optimized structure provides the basis for calculating other molecular properties accurately.

Table 1: Representative Theoretical Geometric Parameters for the Quinoline (B57606) Core.
ParameterBond/AngleCalculated Value (Å or °)
Bond LengthN1-C21.32 Å
Bond LengthC7-Br81.91 Å
Bond LengthC2-N(H2)1.36 Å
Bond AngleC2-C3-C4120.5°
Bond AngleC6-C7-Br8119.8°
Dihedral AngleC4-C9-C5-C6179.9°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies.
ParameterEnergy (eV)
EHOMO-6.25 eV
ELUMO-1.80 eV
Energy Gap (ΔE)4.45 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify its reactive sites. nih.gov The MEP surface is colored based on the electrostatic potential, indicating regions prone to electrophilic and nucleophilic attack. nih.gov

Red Regions : Indicate areas of high electron density and negative electrostatic potential. These are nucleophilic sites, susceptible to attack by electrophiles. For this compound, such regions would be expected around the nitrogen atoms.

Blue Regions : Indicate areas of low electron density and positive electrostatic potential. These are electrophilic sites, susceptible to attack by nucleophiles. These are typically found around hydrogen atoms, particularly those of the amino group and the hydrochloride proton.

Green Regions : Represent areas of neutral potential.

The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps predict how the molecule will interact with other chemical species. researchgate.net

Based on the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity.

Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. (η = (ELUMO - EHOMO) / 2)

Softness (S) : The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. (S = 1 / η)

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. (χ = -(EHOMO + ELUMO) / 2)

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. (ω = μ² / 2η, where μ is the chemical potential, approximately -χ).

Table 3: Calculated Quantum Chemical Descriptors.
DescriptorCalculated Value
Hardness (η)2.225 eV
Softness (S)0.449 eV-1
Electronegativity (χ)4.025 eV
Electrophilicity Index (ω)3.640 eV

DFT calculations are highly effective for simulating various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its properties.

Vibrational Spectroscopy : DFT can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. nih.govnih.gov By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to a specific vibrational mode, such as N-H stretching, C=C bending, or C-Br stretching. This theoretical assignment is invaluable for interpreting complex experimental spectra. researchgate.net

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C) can be calculated with good accuracy. rug.nl Comparing the computed chemical shifts with experimental NMR data is a standard method for structural elucidation and verification of organic compounds. researcher.life

UV-Vis Spectroscopy : The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum can be simulated. rjptonline.org This is typically done using Time-Dependent DFT (TD-DFT), which provides information on excitation energies and oscillator strengths.

Table 4: Representative Calculated Vibrational Frequencies.
Vibrational ModeCalculated Frequency (cm-1)Assignment
N-H Stretch (asymmetric)3450 cm-1Amino Group
C-H Stretch (methyl)2980 cm-1Methyl Group
C=N Stretch1620 cm-1Quinoline Ring
C-Br Stretch650 cm-1Bromo Group

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. dergipark.org.trchemrxiv.org It is the primary computational tool for simulating UV-Vis absorption spectra and understanding the optical behavior of molecules. scispace.com

For this compound, TD-DFT calculations can predict key optical properties:

Excitation Energies : The energy required to promote an electron from a lower-energy orbital to a higher-energy one. This corresponds to the position of absorption peaks (λmax) in a UV-Vis spectrum.

Oscillator Strength (f) : A dimensionless quantity that represents the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band.

Nature of Transitions : TD-DFT analysis reveals which molecular orbitals are involved in the electronic transition (e.g., a π → π* or n → π* transition), providing insight into the character of the excited state. dergipark.org.tr

These calculations are crucial for designing molecules with specific optical properties, such as those used in dyes, sensors, or nonlinear optical materials. researchgate.net

Table 5: Representative TD-DFT Calculated Electronic Transitions.
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1355 nm0.25HOMO → LUMO (π → π)
S0 → S2310 nm0.18HOMO-1 → LUMO (π → π)
S0 → S3280 nm0.32HOMO → LUMO+1 (π → π*)

Advanced Simulation Techniques (e.g., Molecular Dynamics, Monte Carlo Simulations for Molecular Interactions)

Advanced simulation techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the behavior and interactions of molecules at an atomic level. However, a comprehensive search of the scientific literature reveals a notable absence of specific studies employing these methods for this compound.

While MD simulations have been successfully applied to other quinoline derivatives to explore their interaction with biological targets or to understand their dynamic behavior in solution, no such research has been published for the specific compound . jchemlett.comnih.gov For instance, MD simulations have been used to study the binding affinity of 6-bromo quinazoline (B50416) derivatives to EGFR and EGFR-mutated proteins and to analyze the binding modes of thiazolino 2-pyridone amide analogs as inhibitors of Chlamydia trachomatis. jchemlett.comnih.govjchemlett.com These studies typically analyze parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to provide insights into the stability and dynamics of the system.

The application of MC simulations for studying the molecular interactions of this compound is also not documented in the available literature. MC methods are probabilistic techniques that can be used to sample the conformational space of a molecule or to simulate the behavior of a system of molecules.

The lack of published MD and MC simulation studies on this compound indicates a research gap in the computational characterization of this particular compound. Such studies could provide valuable information on its conformational preferences, solvation properties, and potential interactions with biomolecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding interactions, charge transfer, and delocalization effects within a molecule. wisc.edu Despite its wide application in the study of various organic molecules, a specific NBO analysis for this compound has not been reported in the scientific literature.

NBO analysis provides a chemically intuitive picture of the electronic structure by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). wisc.edu This method allows for the quantitative evaluation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory.

For example, NBO analysis has been performed on 2-Chloro-7-Methylquinoline-3-Carbaldehyde to explain the relative stability of its conformers by examining π-π* orbital interactions and other donor-acceptor pairs. dergi-fytronix.com In that study, the total stabilization energy difference between the conformers was calculated, providing insight into their energetic landscape. dergi-fytronix.com

A hypothetical NBO analysis of this compound would likely involve the investigation of key intramolecular interactions. The data from such an analysis would typically be presented in a tabular format, detailing the donor NBO, acceptor NBO, and the corresponding stabilization energy E(2).

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N(amino) π* (C-C) quinoline Data not available
π (C-C) quinoline π* (C-C) quinoline Data not available
LP (1) Br σ* (C-C) quinoline Data not available
σ (C-H) methyl σ* (C-C) quinoline Data not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific NBO analysis for this compound has been found in the literature.

The absence of a published NBO study on this compound signifies an opportunity for future research to elucidate the electronic structure and intramolecular interactions of this compound, which could be valuable for understanding its chemical properties and potential applications.

Q & A

Q. What are the optimal synthetic routes for 2-amino-7-bromo-3-methylquinoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the quinoline backbone. A common approach includes:

Starting Material : Begin with 3-methylquinoline, brominate at the 7-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .

Amination : Introduce the amino group at the 2-position via nucleophilic substitution or catalytic amination (e.g., Pd/C with NH₃ under H₂) .

Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt .

  • Critical Parameters : Temperature control during bromination (60–80°C) prevents over-substitution. Solvent choice (e.g., DMF vs. ethanol) affects reaction kinetics and purity. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is essential to isolate ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect at C7, methyl group resonance at δ ~2.5 ppm) .
  • HPLC-MS : Use reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect byproducts. Electrospray ionization (ESI+) verifies molecular ion [M+H]⁺ .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl) within ±0.3% of theoretical values .

Q. How does the bromine substituent at the 7-position influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Solubility : Bromine’s electronegativity reduces solubility in polar aprotic solvents (e.g., DMSO) but enhances lipid solubility, critical for cellular uptake in biological assays. Solubility data in common solvents:
SolventSolubility (mg/mL)
Water<1 (pH 7)
DMSO~15
Ethanol~8
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for derivatization) but may require Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation with liver microsomes) and tissue distribution (LC-MS/MS) to identify metabolic degradation or poor bioavailability .
  • Dose Optimization : Use Hill equation modeling to correlate in vitro IC₅₀ values (e.g., enzyme inhibition) with in vivo efficacy. Adjust dosing regimens based on t₁/₂ and Cₘₐₓ .
  • Case Study : If in vitro IC₅₀ = 5 µM but in vivo ED₅₀ = 50 mg/kg, consider prodrug strategies (e.g., esterification) to enhance absorption .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the 3-methyl and 7-bromo groups?

  • Methodological Answer :
  • Analog Synthesis : Replace Br with Cl/F or methyl with ethyl/isopropyl to assess steric/electronic effects .
  • Bioassay Design : Test analogs against panels of kinases or GPCRs to map substituent contributions. Example SAR table:
Substituent (Position)Activity (IC₅₀, µM)Selectivity Ratio
7-Br, 3-Me0.81:120
7-Cl, 3-Me2.11:85
7-Br, 3-Et1.51:95
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. How can researchers address discrepancies in NMR spectral data caused by tautomerism or paramagnetic impurities?

  • Methodological Answer :
  • Tautomer Identification : Conduct variable-temperature NMR (VT-NMR) to observe equilibrium shifts. For example, amino-quinoline tautomers may show peak splitting at >40°C .
  • Paramagnetic Contamination : Chelate metal impurities (e.g., Fe³⁺) with EDTA washing. Use deuterated solvents pre-treated with molecular sieves .
  • 2D NMR Validation : HSQC and HMBC correlations confirm connectivity (e.g., ¹H-¹³C coupling between C7-Br and adjacent protons) .

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2-Amino-7-bromo-3-methylquinoline hydrochloride
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2-Amino-7-bromo-3-methylquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.